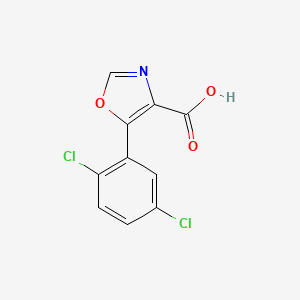

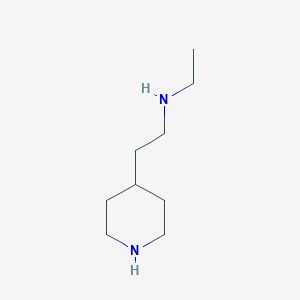

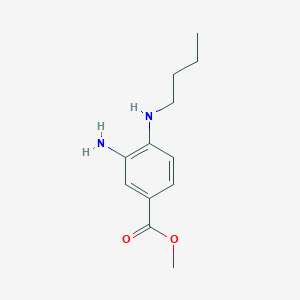

![molecular formula C9H11NO3 B1427923 (6-Methoxybenzo[d][1,3]dioxol-5-yl)methanamine CAS No. 1250007-67-0](/img/structure/B1427923.png)

(6-Methoxybenzo[d][1,3]dioxol-5-yl)methanamine

Vue d'ensemble

Description

“(6-Methoxybenzo[d][1,3]dioxol-5-yl)methanamine” is a chemical compound with the molecular formula C9H11NO3 . It is used in various scientific research and has been referenced in several studies .

Synthesis Analysis

The synthesis of similar compounds involves a reaction mixture that is filtered and concentrated under vacuum to remove the solvent. The residue is then dissolved in dichloromethane, successively washed with 5% NaOH solution and water to pH = 7, and finally dried with anhydrous Na2SO4 .Molecular Structure Analysis

The molecular structure of “(6-Methoxybenzo[d][1,3]dioxol-5-yl)methanamine” consists of a benzodioxol group with a methoxy group at the 6th position and a methanamine group attached to the 5th position . The exact mass and monoisotopic mass of the compound are 273.0767857 g/mol .Applications De Recherche Scientifique

-

Drug Discovery

- This compound is a versatile material used in scientific research. Its unique properties make it suitable for various applications such as drug discovery.

-

Organic Synthesis

- In a study, noble ligands of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) were prepared via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .

- The BDMMBSH compounds were used for the significant detection of the carcinogenic heavy metal ion, lead (Pb2+), via a reliable electrochemical approach . A sensitive and selective Pb2+ sensor was developed via the deposition of a thin layer of BDMMBSH on a GCE with the conducting polymer matrix Nafion (NF) .

- The sensitivity, LOQ, and LOD of the proposed sensor towards Pb2+ were calculated from the calibration curves to be 2220.0 pA μM−1 cm−2, 320.0 mM, and 96.0 pM, respectively .

-

Medicinal Chemistry

- Benzoxaborole, as a versatile scaffold, plays important roles in organic synthesis, molecular recognition and supramolecular chemistry .

- It is also a privileged structure in medicinal chemistry due to its desirable physicochemical and drug-like properties .

- Recently, benzoxaboroles were widely applied as antifungal, antibacterial, antiviral, anti-parasite, and anti-inflammatory agents .

-

Synthesis of Benzoxaboroles

- Benzoxaboroles are synthesized via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde .

- These compounds were used for the significant detection of the carcinogenic heavy metal ion, lead (Pb2+), via a reliable electrochemical approach .

- The sensitivity, LOQ, and LOD of the proposed sensor towards Pb2+ were calculated from the calibration curves to be 2220.0 pA μM−1 cm−2, 320.0 mM, and 96.0 pM, respectively .

-

Text-to-Image Model

- This compound is used in the development of text-to-image models .

- The model is capable of generating images with even better detail, richer lighting and fewer distracting artifacts than previous models .

- The model is designed to generate high-quality images in a wide range of formats and styles, from photorealistic landscapes to richly textured oil paintings or whimsical claymation scenes .

-

Chemical Properties

Orientations Futures

Propriétés

IUPAC Name |

(6-methoxy-1,3-benzodioxol-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-11-7-3-9-8(12-5-13-9)2-6(7)4-10/h2-3H,4-5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRWGNZIUKGWTPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1CN)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Methoxybenzo[d][1,3]dioxol-5-yl)methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,1'-Biphenyl]-3-amine, 3',4'-difluoro-](/img/structure/B1427842.png)

![Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine](/img/structure/B1427848.png)

![[4-(Oxolan-3-ylmethoxy)phenyl]boronic acid](/img/structure/B1427859.png)